molecular formula C23H28ClN3O5S2 B2929523 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1189983-04-7

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2929523
CAS No.: 1189983-04-7
M. Wt: 526.06
InChI Key: GYWZQPWJUQMRRD-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-derived benzamide featuring a 6-ethoxy substitution on the benzothiazole core, a methylsulfonyl group at the 2-position of the benzamide ring, and a morpholinoethyl moiety attached to the benzamide nitrogen. The hydrochloride salt enhances solubility, which is critical for bioavailability.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2.ClH/c1-3-31-17-8-9-19-20(16-17)32-23(24-19)26(11-10-25-12-14-30-15-13-25)22(27)18-6-4-5-7-21(18)33(2,28)29;/h4-9,16H,3,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWZQPWJUQMRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound with a complex structure that suggests potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23_{23}H28_{28}ClN3_3O5_5S2_2
  • Molecular Weight : 526.1 g/mol
  • CAS Number : 1217035-56-7

Biological Activities

Preliminary studies indicate that this compound exhibits a variety of biological activities:

1. Anticancer Activity
Research has shown that benzothiazole derivatives often possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism typically involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways.

2. Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Studies have indicated that this compound may inhibit the growth of various bacterial and fungal strains, making it a candidate for further exploration as an antimicrobial agent.

3. Enzyme Inhibition
The compound has been assessed for its ability to inhibit specific enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes. Inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and edema.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:

  • Interaction with Cellular Receptors : The compound may bind to specific receptors on cell membranes, altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzothiazole derivatives can modulate ROS levels, impacting oxidative stress responses in cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Frentizole Study Demonstrated potent inhibition of T-cell proliferation with IC50 values as low as 0.004 μM.
Antimicrobial Activity Showed significant inhibition against various pathogens with minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL.
Enzyme Inhibition Identified as a potent inhibitor of carbonic anhydrase, suggesting potential therapeutic applications in treating glaucoma.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • Ethoxy vs. Ethyl/Nitro/Amino Groups: The 6-ethoxy group in the target compound contrasts with ethyl (: CAS 1216393-05-3), nitro (), or amino () substituents in analogues. Ethoxy groups generally improve metabolic stability compared to nitro or amino groups, which may undergo reduction or oxidation, respectively .

Benzamide Modifications

  • Methylsulfonyl vs. Sulfonamide/Sulfonyl Groups: The methylsulfonyl group at the benzamide 2-position differs from sulfonamide (: 4-((4-methylpiperidin-1-yl)sulfonyl)) or ethylsulfonyl (: 3-(ethylsulfonyl)) groups.
  • Morpholinoethyl vs. Dimethylaminoethyl Side Chains: The morpholinoethyl group in the target compound and ’s analogue may improve solubility and reduce cytotoxicity compared to dimethylaminoethyl groups (), which are more basic and prone to off-target interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C22H26ClN3O4S2 (est.) ~504.0 (est.) 6-ethoxy, 2-methylsulfonyl, morpholinoethyl
(CAS 1216393-05-3) C23H25ClN4O2S2 489.1 6-ethyl, benzothiazole-2-carboxamide
(CAS 1322030-57-8) C26H35ClN4O4S2 567.2 6-ethoxy, 4-(4-methylpiperidinylsulfonyl)
C22H28ClN3O4S2 498.1 6-ethoxy, 3-ethylsulfonyl, dimethylaminoethyl

Key Observations :

  • The target compound’s molecular weight (~504) is intermediate, balancing lipophilicity and solubility.
  • The morpholinoethyl group () contributes to higher molecular weights compared to dimethylaminoethyl ().

Pharmacokinetic and Computational Insights

  • Molecular Docking: Analogous compounds () bind VEGFR-2 via sulfonyl interactions; the target compound’s methylsulfonyl and morpholinoethyl groups may optimize binding affinity and selectivity .

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